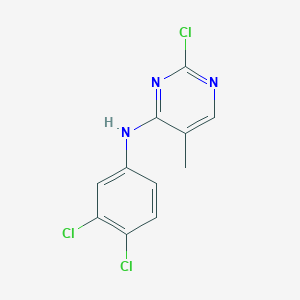
N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of chlorine and methyl groups attached to the pyrimidine ring, as well as a dichloroanilino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine typically involves the reaction of 2-chloro-5-methylpyrimidine with 3,4-dichloroaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the aniline group replaces the chlorine atom on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aniline derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
2-Chloro-4-nitroaniline: Used as an intermediate in the synthesis of dyes and pharmaceuticals.
3,4-Dichloroaniline: Utilized in the production of herbicides and dyes.
1,2-Dichloro-4-nitrobenzene: An intermediate in the synthesis of agrochemicals.
Uniqueness
N-(2-chloro-5-methyl-pyrimidin-4-yl)-(3,4-dichloro-phenyl)-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of chlorine and methyl groups, along with the dichloroanilino moiety, makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
280582-27-6 |
|---|---|
分子式 |
C11H8Cl3N3 |
分子量 |
288.6 g/mol |
IUPAC 名称 |
2-chloro-N-(3,4-dichlorophenyl)-5-methylpyrimidin-4-amine |
InChI |
InChI=1S/C11H8Cl3N3/c1-6-5-15-11(14)17-10(6)16-7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H,15,16,17) |
InChI 键 |
QRPHTLAXXXOUIF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N=C1NC2=CC(=C(C=C2)Cl)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

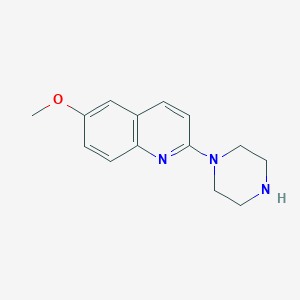
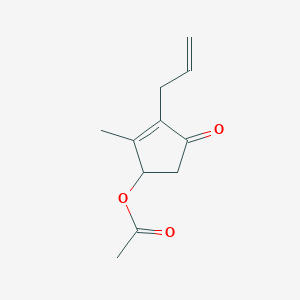
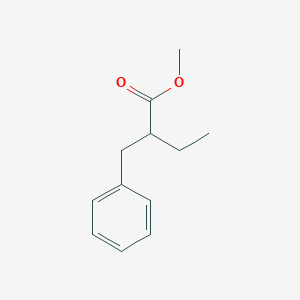
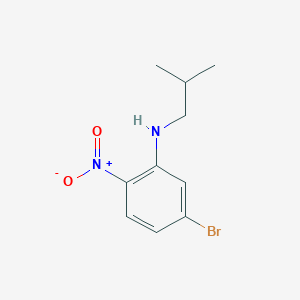
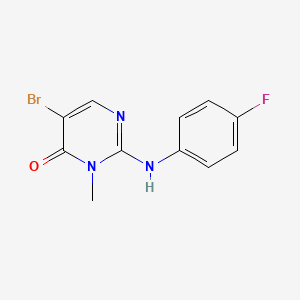

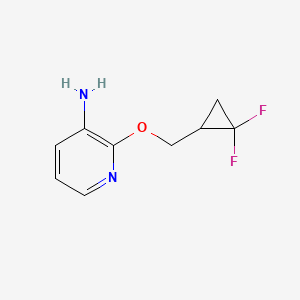
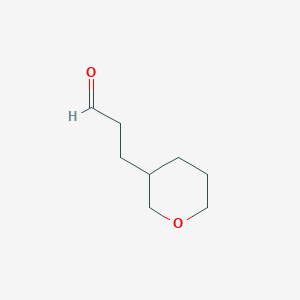

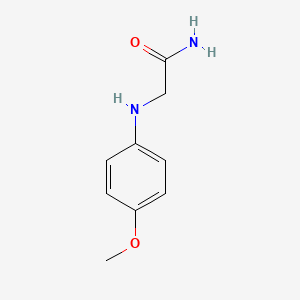
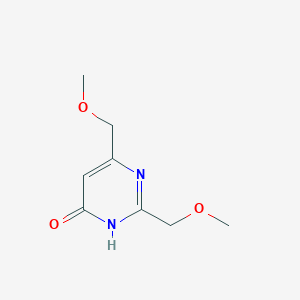
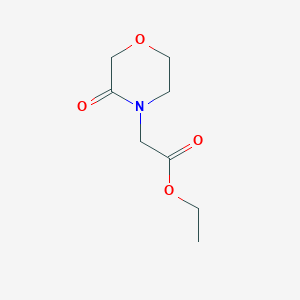
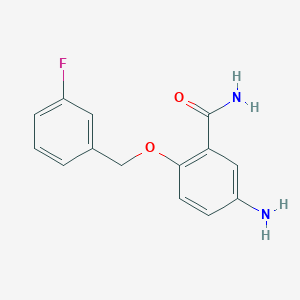
![2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B8610180.png)
